molecular formula C13H15N3O3 B2909563 3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid CAS No. 1708080-14-1

3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid

Cat. No. B2909563
CAS RN: 1708080-14-1
M. Wt: 261.281
InChI Key: IZWSAMMPBPIEPZ-UHFFFAOYSA-N
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Description

The compound “3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid” is a type of pyrazinoindolone . It is a polycyclic functionalized pyrazino derivative .


Synthesis Analysis

The synthesis of this compound involves a base-mediated/metal-free approach . This process includes the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and different isocyanides . The synthesis results in the preparation of bis-amides . The reaction is facilitated by Na2CO3 mediation in DMSO under 100 °C conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 27 bonds . These consist of 16 non-H bonds, 7 multiple bonds, 2 double bonds, and 5 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aromatic), and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Ugi reaction and intramolecular indole N–H alkylation . The Ugi reaction involves (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and different isocyanides . The intramolecular indole N–H alkylation occurs with novel bis-amide Ugi-adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.66 . The IUPAC name is 1-chloro-7,8,9,10-tetrahydropyrazino [1,2-b]indazole . The InChI key is CQXJTCSDIJJBHH-UHFFFAOYSA-N .

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the available literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-11(18)5-6-15-7-8-16-12(13(15)19)9-3-1-2-4-10(9)14-16/h7-8H,1-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWSAMMPBPIEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid

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